Dilutetium tricarbonate

Vue d'ensemble

Description

Dilutetium tricarbonate is a chemical compound with the molecular formula C₃Lu₂O₉. It is a white, hygroscopic substance that is sensitive to moisture.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of dilutetium tricarbonate typically involves the reaction of lutetium oxide with carbon dioxide under controlled conditions. The reaction is carried out in an anhydrous environment to prevent moisture from affecting the product. The general reaction can be represented as:

2Lu2O3+3CO2→2Lu2(CO3)3

This reaction requires precise temperature and pressure control to ensure the formation of the desired tricarbonate compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where lutetium oxide is exposed to carbon dioxide gas. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove any impurities.

Analyse Des Réactions Chimiques

Acid-Base Reactivity

Lutetium carbonate reacts with strong acids to release carbon dioxide and form soluble lutetium salts:

This behavior aligns with lutetium’s general reactivity in acidic conditions, where Lu³⁺ ions form stable aquo complexes like .

Thermal Decomposition

Heating lutetium carbonate results in decomposition to lutetium(III) oxide:

This reaction is consistent with thermal decomposition patterns of rare-earth carbonates, which typically occur above 600°C .

Ligand Substitution and Complexation

In the presence of chelating agents (e.g., DTPA, DOTA), lutetium carbonate can act as a precursor for synthesizing coordination complexes. For example, reaction with DOTA under acidic conditions yields:

Stability constants for Lu³⁺ complexes with macrocyclic ligands like DOTA exceed 10²³, ensuring robust coordination .

Table 1: Key Reactions of Lutetium Carbonate

| Reaction Type | Equation | Conditions/Outcome |

|---|---|---|

| Acid Neutralization | ||

| Forms aqueous Lu³⁺ ions | ||

| Thermal Decomposition | ||

| Yields refractory oxide | ||

| Ligand Exchange with DTPA | ||

| Forms stable anionic complexes |

Comparative Stability with Other Lanthanides

Lutetium carbonate’s insolubility and stability are enhanced by the lanthanide contraction, which increases ionic potential (charge-to-radius ratio) compared to lighter lanthanides . This property is critical in separation chemistry and catalytic applications.

Applications De Recherche Scientifique

Nuclear Medicine Applications

Therapeutic Uses:

Dilutetium tricarbonate is primarily explored for its potential in targeted radionuclide therapy, particularly in treating cancers. Lutetium-177 (Lu-177), a radioisotope derived from lutetium, is utilized in therapies for neuroendocrine tumors (NETs) and metastatic prostate cancer. The compound facilitates the delivery of beta radiation directly to tumor cells, minimizing damage to surrounding healthy tissues.

- Clinical Evidence:

- Studies have demonstrated significant improvements in progression-free survival for patients with advanced NETs treated with Lu-177-DOTATATE (Lutathera) and metastatic castration-resistant prostate cancer treated with Lu-177-PSMA therapies .

- A review highlighted the efficacy of Lu-177 in reducing tumor size and improving patient outcomes across various solid tumors .

Diagnostic Applications:

Lu-177's dual capability allows it to be used for both imaging and treatment. Its emissions can be detected using single photon emission computed tomography (SPECT), aiding in accurate diagnosis and treatment planning .

Materials Science Applications

Synthesis of Advanced Materials:

this compound can serve as a precursor for synthesizing other lutetium compounds, which are crucial in developing advanced materials such as phosphors and catalysts. Its conversion to lutetium oxide through calcination is particularly significant in producing high-purity materials used in electronics and optoelectronics.

Luminescent Materials:

Research has indicated that lutetium compounds exhibit excellent luminescent properties, making them suitable for applications in LED technology and display systems . The ability to modify the electronic structure of this compound can lead to enhanced performance in these applications.

Environmental Applications

Potential for Waste Management:

The unique properties of this compound suggest its potential use in environmental remediation processes. Its ability to form stable complexes with various anions could be leveraged to remove heavy metals from contaminated water sources.

Research Findings:

Studies have shown that lanthanide carbonates, including those derived from lutetium, can effectively bind heavy metals, thus aiding in their removal from wastewater . This application could contribute significantly to environmental sustainability efforts.

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which dilutetium tricarbonate exerts its effects is primarily through its interaction with other chemical species. In biological systems, it can interact with cellular components, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence processes such as oxidative stress and cellular respiration .

Comparaison Avec Des Composés Similaires

Lutetium Carbonate: Similar in composition but differs in the number of carbonate groups.

Lutetium Oxide: A common oxidation product of dilutetium tricarbonate.

Lutetium Hydroxide: Another related compound with different chemical properties.

Uniqueness: this compound is unique due to its specific molecular structure and the presence of three carbonate groups. This gives it distinct chemical and physical properties compared to other lutetium compounds, making it valuable for specialized applications in research and industry .

Activité Biologique

Dilutetium tricarbonate, a compound associated with lutetium and its carbonate forms, has garnered attention for its potential biological activities. Lutetium (Lu), a lanthanide element, is known for its applications in nuclear medicine, particularly in targeted radiotherapy for cancer treatment. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

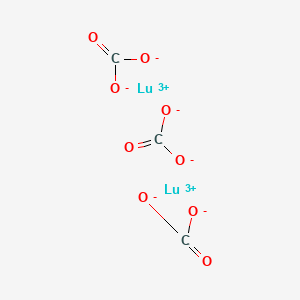

This compound can be described by its chemical formula . It is a coordination compound where lutetium ions are coordinated with carbonate groups. The electronic structure of lanthanoid carbonates, including lutetium, has been studied using quantum chemical calculations to understand their bonding properties and stability .

Biological Role of Lutetium

Lutetium does not exhibit significant interaction with specific proteins; however, it is present in trace amounts in human tissues, particularly in bones, liver, and kidneys . Its biological role is primarily linked to its applications in radiopharmaceuticals. For instance, lutetium-177 (a radioisotope of lutetium) has been effectively used in treating prostate cancer by targeting prostate-specific membrane antigen (PSMA) .

The biological activity of this compound can be inferred from studies on lutetium-177 compounds. Lutetium-177 emits beta radiation upon decay, which induces DNA damage in targeted cancer cells. This mechanism is crucial for the therapeutic efficacy observed in clinical settings. The drug's efficacy is often measured by the reduction of prostate-specific antigen (PSA) levels in patients undergoing treatment .

Case Studies and Clinical Findings

-

Lutetium-177 VIPivotide Tetraxetan :

- Study Population : 14 patients with progressive metastatic castration-resistant prostate cancer (mCRPC).

- Findings : A significant reduction in PSA levels was observed in 9 out of 14 patients post-treatment . The treatment demonstrated an overall response rate significantly higher than standard therapies.

- Combination Therapy with Triapine :

Pharmacokinetics and Biodistribution

Research indicates that the biodistribution of lutetium-based compounds varies between organs. Studies show that after administration, lutetium accumulates primarily in the kidneys, liver, and bones, with the highest absorbed dose noted in the kidneys . Understanding these pharmacokinetics is essential for optimizing therapeutic strategies and minimizing potential toxicity.

Table: Summary of Biological Activity Studies on Lutetium Compounds

Propriétés

IUPAC Name |

lutetium(3+);tricarbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Lu/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTLFFUVLKOSNA-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Lu+3].[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Lu2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80890608 | |

| Record name | Dilutetium tricarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5895-53-4 | |

| Record name | Carbonic acid, lutetium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005895534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, lutetium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dilutetium tricarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilutetium tricarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.